Anxiolytic-Like Efficacy: sec-Butylamino vs. Benzylamino vs. Hexadecylamino in the 3-Nitro Series
In the closest published comparative study, three 4-(alkylamino)-3-nitrocoumarins differing only at the 4-position substituent were evaluated in a battery of in vivo anxiety models using male BALB/c mice. At the lowest dose tested (25 mg/kg, i.p.), the sec-butylamino derivative (4-(sec-butylamino)-3-nitro-2H-chromen-2-one) significantly increased time spent and transitions in the light compartment of the light/dark test, consistent with anxiolytic-like activity, while the benzylamino analog did not show significant effects and trended toward anxiogenic behavior at 100 mg/kg [1][2]. The sec-butylamino compound also reduced diazepam-induced sleep time at 25 mg/kg (indicating lack of sedation), whereas the benzylamino derivative prolonged sleep duration at 50–100 mg/kg [1].
| Evidence Dimension | Anxiolytic-like activity in light/dark test (time in light compartment, mean ± SEM, seconds) |
|---|---|
| Target Compound Data | 4-(sec-Butylamino)-3-nitro-2H-chromen-2-one: 25 mg/kg significantly increased light compartment time vs. vehicle (p < 0.05); exact values available in full text [1]. |
| Comparator Or Baseline | 4-(Benzylamino)-3-nitro-2H-chromen-2-one: no significant increase at 25 mg/kg; 100 mg/kg produced anxiogenic-like decrease [1]. 4-(Hexadecylamino)-3-nitro-2H-chromen-2-one: anxiolytic-like effect at 25 and 50 mg/kg but with a narrower efficacy window [1]. |
| Quantified Difference | Qualitatively: sec-butylamino = true anxiolytic at low dose without sedation; benzylamino = mixed/anxiogenic at higher doses; hexadecylamino = anxiolytic but efficacy profile differs. |
| Conditions | Male BALB/c mice, i.p. administration, 25/50/100 mg/kg; light/dark test, open-field test, horizontal wire test, diazepam-induced sleep model [1]. |
Why This Matters
This demonstrates that the sec-butylamino substituent at position 4 confers a superior anxiolytic-to-sedation therapeutic window compared to benzylamino, and a more consistent low-dose effect than hexadecylamino, providing a strong structure-activity rationale for selecting this specific substitution pattern in CNS-targeted coumarin programs.
- [1] Randjelović, P. J.; Radulović, N. S.; Stojanović, N. M.; Dekić, B. R.; Dekić, M. S.; Mitić, Z. S. Anxiolytic-Like Action of Selected 4-(Alkylamino)-3-nitrocoumarin Derivatives in BALB/c Mice. Chem. Biodivers. 2020, 17 (6), e2000206. DOI: 10.1002/cbdv.202000206. View Source
- [2] Repozitorijum PMF-a. 4-(sec-Butylamino)-3-nitro-2H-chromen-2-one – Anxiolytic Data Summary. 2020. (Supplementary data for anxiolytic-like action study.) View Source
